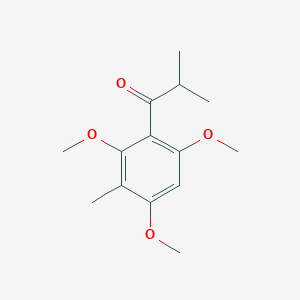![molecular formula C16H15ClO2 B14350957 2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
2-[3-(4-Chlorophenyl)propyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Chlorophenyl)propyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-(4-chlorophenyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)propyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to hydrolysis to yield the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)propyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[3-(4-Chlorophenyl)propyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)propyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl benzoate: Similar structure but with an ester linkage instead of a propyl group.
4-Propylbenzoic acid: Lacks the chlorophenyl group.
4-Chlorobenzoic acid: Lacks the propyl group.
Uniqueness
2-[3-(4-Chlorophenyl)propyl]benzoic acid is unique due to the presence of both the 4-chlorophenyl and propyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C16H15ClO2 |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)propyl]benzoic acid |
InChI |
InChI=1S/C16H15ClO2/c17-14-10-8-12(9-11-14)4-3-6-13-5-1-2-7-15(13)16(18)19/h1-2,5,7-11H,3-4,6H2,(H,18,19) |
InChI Key |
SYONMZCDWPGKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


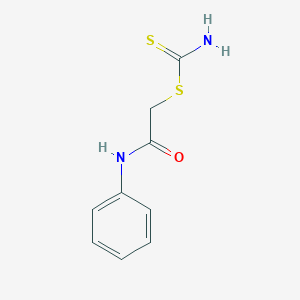
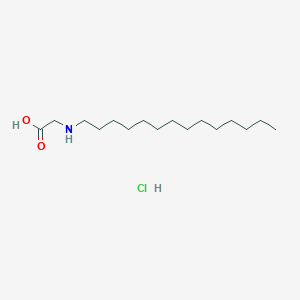
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
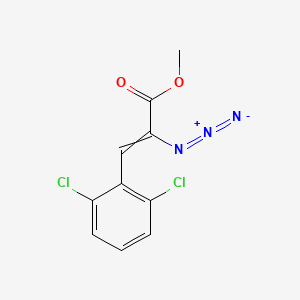



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
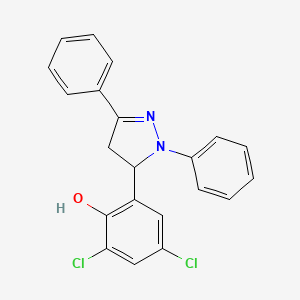
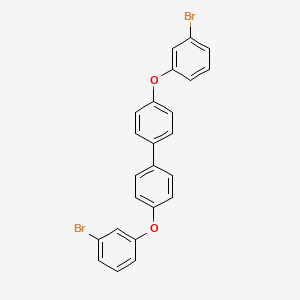
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
